molecular formula C18H20N2O4S B2428147 N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide CAS No. 478064-98-1

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B2428147
CAS RN: 478064-98-1
M. Wt: 360.43
InChI Key: FJRNKXNSBVPEEY-UHFFFAOYSA-N
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Description

“N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide” is a compound that contains a morpholine ring, a phenylsulfonyl group, and an acetamide group . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The phenylsulfonyl group consists of a phenyl ring (a six-membered carbon ring) attached to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms). The acetamide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to an amine group (a nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The morpholine ring and the phenyl ring would likely be in a trans configuration to each other, with the sulfonyl and acetamide groups also in a trans configuration. This would result in a molecule with a relatively flat structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be determined by the reactivity of the functional groups. The morpholine ring is relatively unreactive, while the phenylsulfonyl and acetamide groups are more reactive. The phenylsulfonyl group could undergo reactions with nucleophiles, while the acetamide group could undergo reactions with both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the sulfonyl and acetamide groups. It would likely be soluble in polar solvents due to the presence of the oxygen and nitrogen atoms .

Scientific Research Applications

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of other compounds .

properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(14-25(22,23)17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRNKXNSBVPEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

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